molecular formula C16H12F3N3 B2818284 4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine CAS No. 10249-46-4

4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine

Cat. No.: B2818284
CAS No.: 10249-46-4
M. Wt: 303.288
InChI Key: WZJYALVYNSCNJK-UHFFFAOYSA-N
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Description

4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a phthalazin-1-amine structure

Scientific Research Applications

4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the development of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action for this compound is not available in the sources I found .

Safety and Hazards

The compound “4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide” is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine typically involves multiple steps, starting with the preparation of the phthalazin-1-amine core. This can be achieved through the reaction of phthalic anhydride with hydrazine, followed by methylation and subsequent introduction of the trifluoromethylphenyl group through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Comparison with Similar Compounds

  • 4-methyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide
  • N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine

Comparison: 4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine is unique due to its phthalazin-1-amine core, which imparts distinct chemical and biological properties compared to other trifluoromethyl-containing compounds. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

4-methyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3/c1-10-13-7-2-3-8-14(13)15(22-21-10)20-12-6-4-5-11(9-12)16(17,18)19/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJYALVYNSCNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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